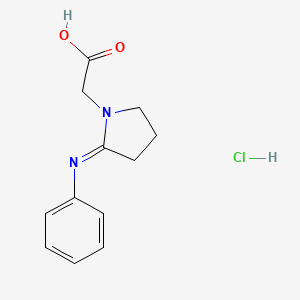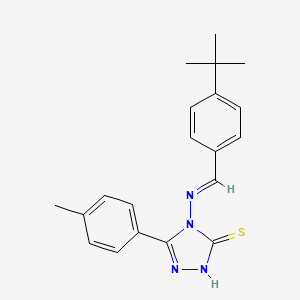![molecular formula C25H24Cl2N2O4 B11995440 N-((Z)-2-[5-(3,4-dichlorophenyl)-2-furyl]-1-{[(3-methoxypropyl)amino]carbonyl}ethenyl)-4-methylbenzamide](/img/structure/B11995440.png)
N-((Z)-2-[5-(3,4-dichlorophenyl)-2-furyl]-1-{[(3-methoxypropyl)amino]carbonyl}ethenyl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((Z)-2-[5-(3,4-dichlorophenyl)-2-furyl]-1-{[(3-methoxypropyl)amino]carbonyl}ethenyl)-4-methylbenzamide is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a furan ring, and a methoxypropylamino carbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((Z)-2-[5-(3,4-dichlorophenyl)-2-furyl]-1-{[(3-methoxypropyl)amino]carbonyl}ethenyl)-4-methylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of α,β-unsaturated carbonyl compounds, which are key building blocks in organic chemistry . The catalytic synthesis of these compounds has received significant attention, with carbonylation reactions being a prominent method .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and environmentally benign reagents is crucial for efficient production.
化学反応の分析
Types of Reactions
N-((Z)-2-[5-(3,4-dichlorophenyl)-2-furyl]-1-{[(3-methoxypropyl)amino]carbonyl}ethenyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP (tert-Butyl hydroperoxide) and reducing agents like sodium borohydride. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carbonyl compounds, while reduction reactions may produce alcohols or amines.
科学的研究の応用
N-((Z)-2-[5-(3,4-dichlorophenyl)-2-furyl]-1-{[(3-methoxypropyl)amino]carbonyl}ethenyl)-4-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-((Z)-2-[5-(3,4-dichlorophenyl)-2-furyl]-1-{[(3-methoxypropyl)amino]carbonyl}ethenyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
N-((Z)-2-[5-(3,4-dichlorophenyl)-2-furyl]-1-{[(3-methoxypropyl)amino]carbonyl}ethenyl)-4-methylbenzamide can be compared with other similar compounds, such as α-amino carbonyl compounds These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications
Conclusion
This compound is a compound of significant interest due to its unique structure and diverse applications
特性
分子式 |
C25H24Cl2N2O4 |
|---|---|
分子量 |
487.4 g/mol |
IUPAC名 |
N-[(Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-(3-methoxypropylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C25H24Cl2N2O4/c1-16-4-6-17(7-5-16)24(30)29-22(25(31)28-12-3-13-32-2)15-19-9-11-23(33-19)18-8-10-20(26)21(27)14-18/h4-11,14-15H,3,12-13H2,1-2H3,(H,28,31)(H,29,30)/b22-15- |
InChIキー |
DUAHCMVDVYNJOC-JCMHNJIXSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)/C(=O)NCCCOC |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)C(=O)NCCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]anilino}carbothioyl)amino]ethyl}hexanamide](/img/structure/B11995357.png)
![2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11995358.png)

![8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-octylpurine-2,6-dione](/img/structure/B11995366.png)
![(2E)-5-(3-chlorobenzyl)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11995375.png)
![7-(2-Hydroxy-3-phenoxypropyl)-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11995377.png)
![4-[(2,3-Dihydroxybenzylidene)amino]benzonitrile](/img/structure/B11995381.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide](/img/structure/B11995384.png)


![Ethyl 7-(4-bromobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11995408.png)
![(2Z)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4,4,4-trifluoro-1-phenylbutane-1,3-dione](/img/structure/B11995418.png)
![(4-Chlorophenyl)[2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone](/img/structure/B11995432.png)

